molecular formula C40H78N14O15 B8260903 Glycine,L-leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucyl-

Glycine,L-leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucyl-

Cat. No.: B8260903
M. Wt: 995.1 g/mol
InChI Key: ZTRLYNZVLCZBBJ-RLNCOLRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, L-leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucyl-: is a complex peptide compound composed of multiple amino acids This compound is a part of the larger family of peptides and proteins, which play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts to form reactive intermediates.

    Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to kynurenine derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Glycine, L-leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, L-leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Another complex peptide with a different sequence of amino acids.

    Semaglutide: A peptide used in the treatment of diabetes, with a similar structure but different functional properties.

Uniqueness

Glycine, L-leucyl-L-arginyl-L-arginyl-L-tryptophyl-L-seryl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential applications. Its structure allows for targeted interactions with molecular targets, making it valuable for research and therapeutic purposes.

Properties

IUPAC Name

2-aminoacetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid;(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;(2S)-2-amino-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.2C6H14N4O2.2C6H13NO2.C3H7NO3.C2H5NO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;2*7-4(5(11)12)2-1-3-10-6(8)9;2*1-4(2)3-5(7)6(8)9;4-2(1-5)3(6)7;3-1-2(4)5/h1-4,6,9,13H,5,12H2,(H,14,15);2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*4-5H,3,7H2,1-2H3,(H,8,9);2,5H,1,4H2,(H,6,7);1,3H2,(H,4,5)/t9-;2*4-;2*5-;2-;/m000000./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRLYNZVLCZBBJ-RLNCOLRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O.C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O.C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78N14O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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